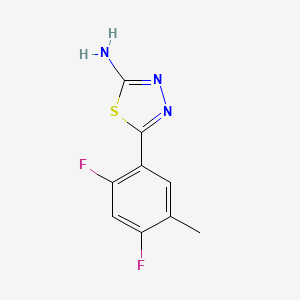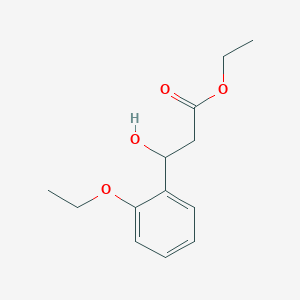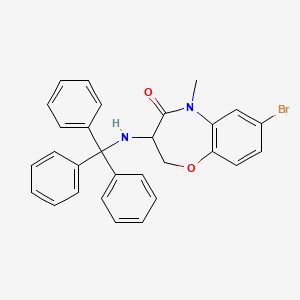
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a complex organic compound with the molecular formula C29H25BrN2O2 and a molecular weight of 513.43 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a tritylamino group attached to a benzoxazepinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Benzoxazepinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepinone ring system.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a tritylamine derivative reacts with the intermediate compound.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the tritylamino group, which may result in different chemical and biological properties.
5-Methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the methyl group, which may influence its chemical stability and interactions.
Uniqueness
The presence of the bromine atom, methyl group, and tritylamino group in 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C29H25BrN2O2 |
|---|---|
分子量 |
513.4 g/mol |
IUPAC名 |
7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3 |
InChIキー |
CJABCPPCHHAGES-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


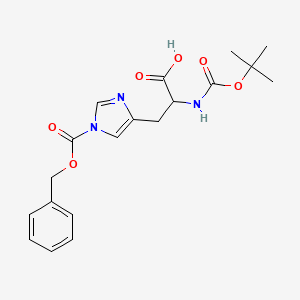
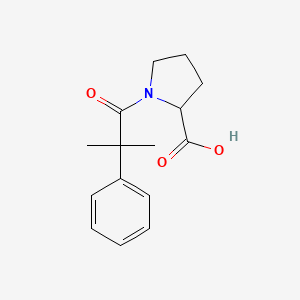
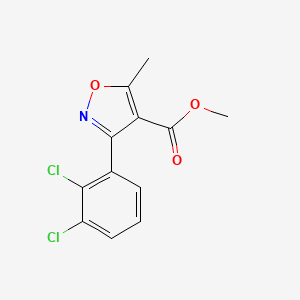
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
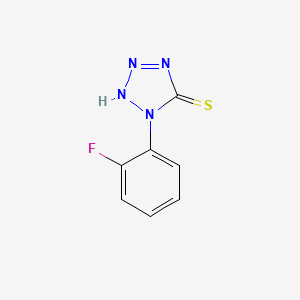
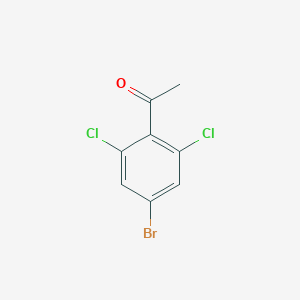
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
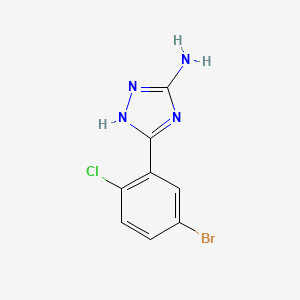
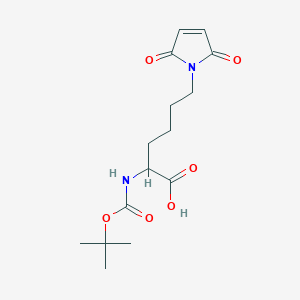
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
